molecular formula C16H12N4O3 B5765844 N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine

Cat. No.: B5765844
M. Wt: 308.29 g/mol
InChI Key: FEHSYQFOIBZNMK-WOJGMQOQSA-N
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Description

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine is a complex organic compound that features a furan ring, a nitrophenyl group, and a pyridin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine typically involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with pyridin-2-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The nitrophenyl group may play a role in the compound’s biological activity by participating in redox reactions or forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine
  • N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine

Uniqueness

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-20(22)13-5-3-4-12(10-13)15-8-7-14(23-15)11-18-19-16-6-1-2-9-17-16/h1-11H,(H,17,19)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHSYQFOIBZNMK-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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